molecular formula C9H19ClN4O2 B8117892 Nw-allyl-L-arginine hydrochloride

Nw-allyl-L-arginine hydrochloride

Cat. No.: B8117892
M. Wt: 250.72 g/mol
InChI Key: WTJGESMQBUPLJP-FJXQXJEOSA-N
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Description

Nw-allyl-L-arginine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a prop-2-enylamino group, and a pentanoic acid backbone. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nw-allyl-L-arginine hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the following steps:

    Protection of the amino group: The amino group is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.

    Formation of the prop-2-enylamino group: The protected amino group is reacted with prop-2-enylamine under controlled conditions to form the prop-2-enylamino intermediate.

    Deprotection and coupling: The protecting group is removed, and the resulting intermediate is coupled with a suitable aldehyde or ketone to form the desired compound.

    Hydrochloride formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Nw-allyl-L-arginine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with suitable electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxo derivatives with modified functional groups.

    Reduction: Reduced amine derivatives with altered electronic properties.

    Substitution: Substituted derivatives with new functional groups attached to the amino groups.

Scientific Research Applications

Nw-allyl-L-arginine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological processes, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Nw-allyl-L-arginine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid
  • (2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid;hydrobromide
  • (2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid;hydroiodide

Uniqueness

The hydrochloride form of (2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid is unique due to its enhanced solubility and stability compared to other similar compounds. This makes it particularly suitable for various experimental and industrial applications where solubility and stability are critical factors.

Properties

IUPAC Name

(2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJGESMQBUPLJP-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=NCCCC(C(=O)O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=NCCC[C@@H](C(=O)O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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